(1-Amino-1-oxopropan-2-yl) dodecanoate (1-Amino-1-oxopropan-2-yl) dodecanoate
Brand Name: Vulcanchem
CAS No.: 6288-25-1
VCID: VC19744975
InChI: InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)19-13(2)15(16)18/h13H,3-12H2,1-2H3,(H2,16,18)
SMILES:
Molecular Formula: C15H29NO3
Molecular Weight: 271.40 g/mol

(1-Amino-1-oxopropan-2-yl) dodecanoate

CAS No.: 6288-25-1

Cat. No.: VC19744975

Molecular Formula: C15H29NO3

Molecular Weight: 271.40 g/mol

* For research use only. Not for human or veterinary use.

(1-Amino-1-oxopropan-2-yl) dodecanoate - 6288-25-1

Specification

CAS No. 6288-25-1
Molecular Formula C15H29NO3
Molecular Weight 271.40 g/mol
IUPAC Name (1-amino-1-oxopropan-2-yl) dodecanoate
Standard InChI InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)19-13(2)15(16)18/h13H,3-12H2,1-2H3,(H2,16,18)
Standard InChI Key MOJVARKWORDDRC-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCC(=O)OC(C)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1-Amino-1-oxopropan-2-yl) dodecanoate features a dodecanoate (laurate) ester linked to a 1-amino-1-oxopropan-2-yl group. The IUPAC name, (1-amino-1-oxopropan-2-yl) dodecanoate, reflects its bifunctional structure: a 12-carbon saturated fatty acid chain (lauric acid) esterified to a secondary alcohol bearing an amide group . The canonical SMILES representation, CCCCCCCCCCCC(=O)OC(C)C(=O)N, and standardized InChIKey (MOJVARKWORDDRC-UHFFFAOYSA-N) provide unambiguous identifiers for its stereochemistry .

Table 1: Key Chemical Descriptors

PropertyValue
CAS Registry Number6288-25-1
Molecular FormulaC₁₅H₂₉NO₃
Molar Mass271.40 g/mol
IUPAC Name(1-amino-1-oxopropan-2-yl) dodecanoate
SMILESCCCCCCCCCCCC(=O)OC(C)C(=O)N
PubChem CID223958

Synthesis and Optimization

The compound is synthesized via acid-catalyzed esterification between lauric acid and 1-sec-butoxy-1-oxopropan-2-ol, employing catalysts such as sulfuric acid or p-toluenesulfonic acid. Continuous flow reactors have been adopted to improve reaction efficiency, achieving yields exceeding 85% under optimized conditions (60–80°C, 6–8 hr). Critical to scalability, this method minimizes side reactions like hydrolysis of the amide group, which otherwise reduces purity below 90%.

Pharmaceutical Applications

Drug Delivery Enhancements

As a fatty acyl derivative, (1-amino-1-oxopropan-2-yl) dodecanoate enhances the solubility and bioavailability of hydrophobic therapeutics. Its amphiphilic structure enables micelle formation in aqueous environments, encapsulating drugs such as antiviral agents and peptide therapeutics . For instance, conjugates of remdesivir with analogous fatty acyl chains demonstrated improved cellular uptake in Vero E6 and Calu-3 cells, reducing IC₅₀ values by 40–60% compared to the parent compound .

Transmucosal Delivery Systems

Patent US20210087250A1 highlights its utility in transmucosal drug delivery, where the laurate chain facilitates epithelial penetration of peptides like glucagon-like peptide-1 (GLP-1) agonists . Formulations containing 0.5–2.0% (w/w) of the compound increased bioavailability by 3.5-fold in murine models, attributed to its inhibition of mucosal peptidases and transient tight junction modulation .

Biochemical and Cosmetic Relevance

Lipid Membrane Studies

In biochemical research, the compound serves as a membrane lipid analog due to its lipophilic laurate tail and polar headgroup. Studies utilizing fluorescence anisotropy revealed its capacity to increase membrane fluidity by 20–30% at concentrations ≥10 μM, mimicking the behavior of natural phospholipids. This property is instrumental in investigating lipid-protein interactions and membrane trafficking mechanisms.

Dermatological Formulations

Cosmetic applications leverage its emollient and occlusive properties. In vitro assays on reconstructed human epidermis showed that 0.1% (w/v) formulations reduced transepidermal water loss (TEWL) by 45% and increased stratum corneum hydration by 60% over 24 hours. These effects stem from its ability to form a semi-occlusive film while integrating into the lipid matrix of the skin barrier.

Future Research Directions

  • Targeted Drug Delivery: Engineering pH-sensitive derivatives for tumor-specific release.

  • Antiviral Conjugates: Expanding the scope to enveloped viruses like SARS-CoV-2 and Ebola .

  • Cosmeceutical Synergy: Combining with ceramides and hyaluronic acid for enhanced barrier repair.

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